N-Isopropylindoline-2-carboxamide
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Overview
Description
N-Isopropylindoline-2-carboxamide is a compound belonging to the indole family, which is a class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylindoline-2-carboxamide typically involves the use of indole-2-carboxylic acid as a starting material. The process includes the following steps:
Activation of Indole-2-carboxylic Acid: This step involves converting indole-2-carboxylic acid into a more reactive intermediate, often using reagents like EDC HCl/HOBt in DMF/CH2Cl2 as solvents.
Amidation Reaction: The activated intermediate is then reacted with isopropylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Isopropylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of N-substituted indoline-2-carboxamides.
Scientific Research Applications
N-Isopropylindoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Isopropylindoline-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity.
Antiproliferative Activity: The compound interferes with cell division processes, leading to the inhibition of cancer cell growth.
Antitubercular Activity: The compound targets the mycobacterial membrane protein large 3 transporter (MmpL3), disrupting the cell wall synthesis of Mycobacterium tuberculosis.
Comparison with Similar Compounds
N-Isopropylindoline-2-carboxamide can be compared with other indole-2-carboxamide derivatives:
Indole-2-carboxamide: Similar structure but lacks the isopropyl group, leading to different biological activities.
N-Methylindoline-2-carboxamide: Contains a methyl group instead of an isopropyl group, resulting in different enzyme inhibition profiles.
N-Ethylindoline-2-carboxamide: Contains an ethyl group, which affects its antiproliferative and antitubercular activities.
This compound stands out due to its unique combination of enzyme inhibition, antiproliferative, and antitubercular activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-propan-2-yl-2,3-dihydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-8(2)13-12(15)11-7-9-5-3-4-6-10(9)14-11/h3-6,8,11,14H,7H2,1-2H3,(H,13,15) |
InChI Key |
CMAXROOFJXSODT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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